molecular formula C13H14O4 B11875843 Ethyl 2-(7-methoxybenzofuran-2-yl)acetate

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate

Cat. No.: B11875843
M. Wt: 234.25 g/mol
InChI Key: NHFCXHIZEYLDBO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate is a chemical compound with the molecular formula C13H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-methoxybenzofuran-2-yl)acetate typically involves the reaction of 7-methoxybenzofuran with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, possibly using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate has several scientific research applications:

Biological Activity

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been recognized for their diverse biological activities. These compounds exhibit antitumor , antibacterial , and antiviral properties, making them significant in drug development. Research indicates that the structural characteristics of benzofurans contribute to their pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). This suggests a potential therapeutic role in treating inflammatory diseases .
  • Antitumor Activity : Research has indicated that certain benzofuran derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The exact pathways involved are still being elucidated but may involve modulation of signaling pathways such as MAPK and PPAR-γ .

Antimicrobial Evaluation

A study synthesized various benzofuran derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects against several pathogens:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
This compoundE. coli16 µg/mL

This data suggests that this compound could be a promising candidate for the development of new antimicrobial agents .

Anti-inflammatory Studies

In another research effort, the anti-inflammatory properties of benzofuran derivatives were assessed through in vitro assays measuring NO production. The findings revealed that these compounds could significantly reduce NO levels in activated macrophages, indicating their potential use in managing inflammatory conditions .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-(7-methoxy-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C13H14O4/c1-3-16-12(14)8-10-7-9-5-4-6-11(15-2)13(9)17-10/h4-7H,3,8H2,1-2H3

InChI Key

NHFCXHIZEYLDBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

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